

Jamtine: A Novel MEK1/2 Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: **Jamtine**

Cat. No.: **B1245441**

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Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key components such as RAS and RAF, is a hallmark of many human cancers. The MAPK/ERK Kinase (MEK) enzymes, MEK1 and MEK2, are central components of this cascade, representing a key therapeutic target. **Jamtine** is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the interaction of **Jamtine** with the MAPK/ERK cellular pathway.

Quantitative Data Summary

The inhibitory activity of **Jamtine** was assessed through a series of in vitro assays. The key quantitative findings are summarized in the table below.

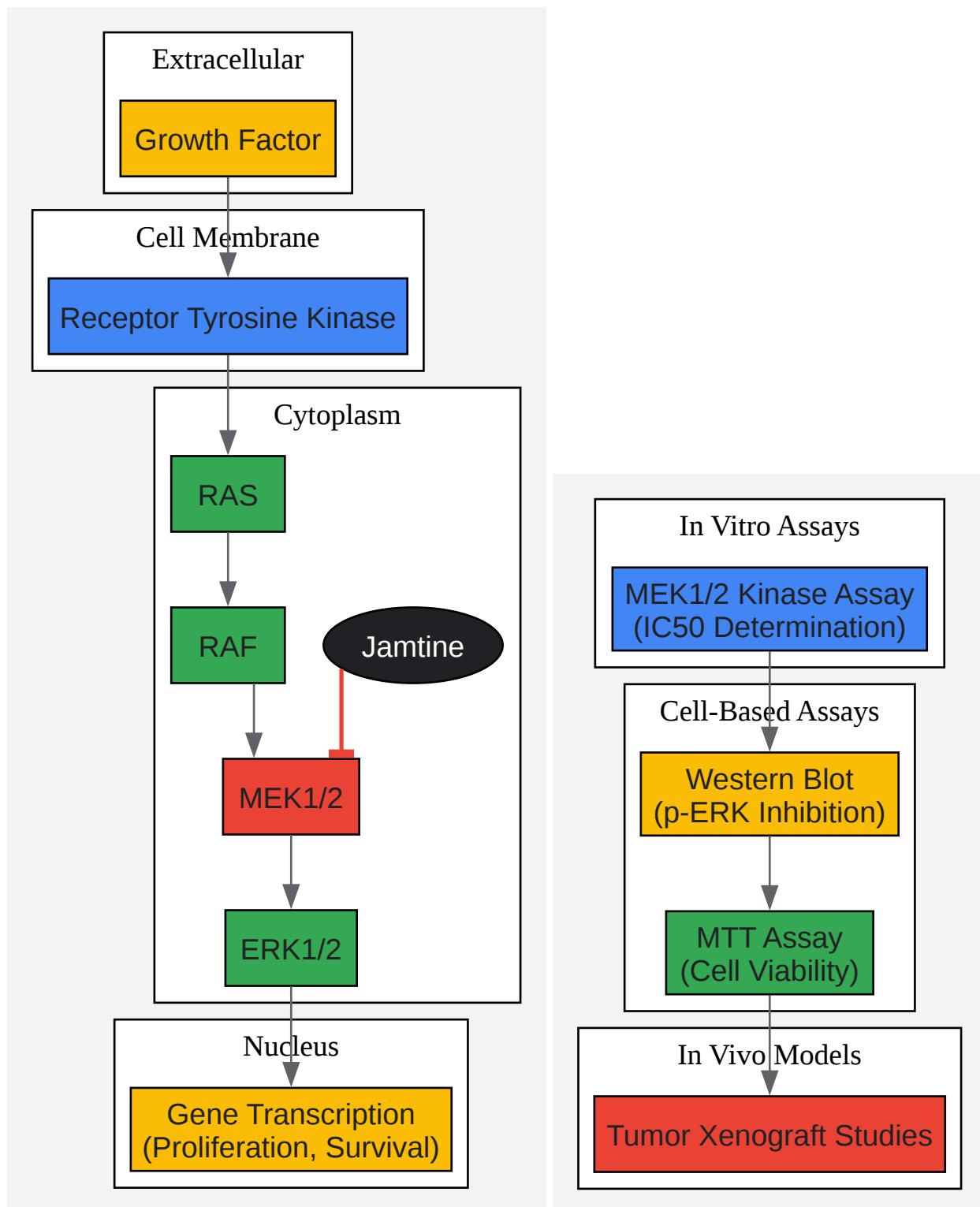
Parameter	Jamtine Value	Control (U0126) Value	Assay Type
MEK1 IC50	15 nM	70 nM	In vitro Kinase Assay
MEK2 IC50	25 nM	98 nM	In vitro Kinase Assay
p-ERK1/2 Inhibition (A375 cells)	85% at 100 nM	65% at 100 nM	Western Blot
A375 Cell Viability (IC50)	50 nM	200 nM	MTT Assay
MCF-7 Cell Viability (IC50)	> 10 µM	> 10 µM	MTT Assay

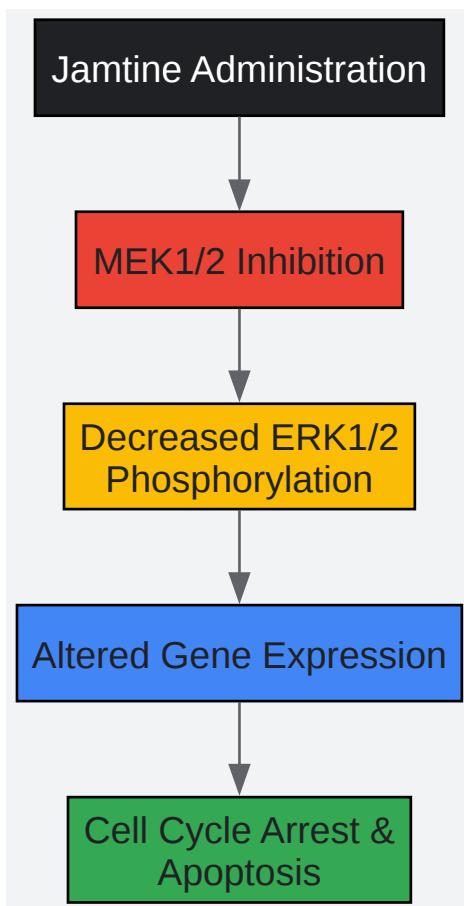
Experimental Protocols

- Reagents: Recombinant human MEK1 and MEK2, inactive ERK2, ATP, **Jamtine**, and a positive control inhibitor (U0126).
- Procedure:
 - **Jamtine** or U0126 was serially diluted in DMSO and pre-incubated with MEK1 or MEK2 in a kinase buffer for 20 minutes at room temperature.
 - The kinase reaction was initiated by the addition of a mixture of inactive ERK2 and ATP.
 - The reaction was allowed to proceed for 30 minutes at 30°C and was subsequently stopped by the addition of a stop solution.
 - The level of phosphorylated ERK2 was quantified using a phospho-specific antibody in a fluorescence-based assay.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
- Cell Culture: A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, were cultured in DMEM with 10% FBS.

- Treatment: Cells were treated with varying concentrations of **Jamtine** or U0126 for 2 hours.
- Lysis and Protein Quantification: Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used to quantify band intensity.
- Cell Seeding: A375 and MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells were treated with a range of concentrations of **Jamtine** or U0126 for 72 hours.
- MTT Addition: MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for formazan crystal formation.
- Solubilization: The formazan crystals were solubilized by adding DMSO.
- Absorbance Measurement: The absorbance at 570 nm was measured using a plate reader.
- IC50 Calculation: Cell viability was expressed as a percentage of the untreated control, and IC50 values were determined from the dose-response curves.

Visualizations





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